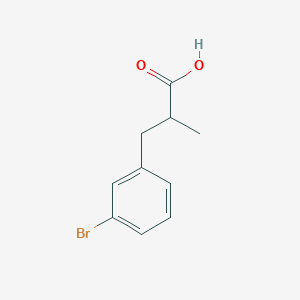
3-(3-Bromophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as “3-Bromophenylboronic acid”, include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
3-(3-Bromophenyl)-2-methylpropanoic acid is used in the synthesis of various chemical compounds. For instance, its derivatives are involved in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. These derivatives find applications in pharmaceuticals and as intermediates in organic synthesis (Arvanitis et al., 1998).
Anti-inflammatory Activity
β-Hydroxy-β-arylpropanoic acids, structurally similar to this compound, have demonstrated significant anti-inflammatory activity. Molecular docking experiments suggest that certain derivatives may function as COX-2 inhibitors, offering potential applications in developing nonsteroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).
Formation of Heterocyclic Compounds
This compound is also used in the synthesis of oxazine, thiazine, and quinoxaline derivatives. These heterocyclic compounds have numerous applications in chemistry and pharmaceuticals, including as intermediates for drug development (Pokhodylo et al., 2021).
Development of Antiandrogen Therapeutics
In the field of medicinal chemistry, derivatives of this compound have been used in the resolution of nonsteroidal antiandrogens. This application is crucial in the development of therapeutics for conditions like prostate cancer (Tucker & Chesterson, 1988).
Biomedical Applications
Certain derivatives synthesized using this compound show promise in regulating inflammatory diseases. This potential is explored through docking studies, indicating a broad scope for biomedical applications (Ryzhkova et al., 2020).
Synthesis of Building Blocks
This compound is also significant in the synthesis of enantiomerically pure building blocks for chemical synthesis. Its derivatives are used in asymmetric hydrogenation reactions, forming key intermediates for a variety of synthetic applications (Jeulin et al., 2007).
Development of Anticonvulsant Drugs
In the area of neuropharmacology, derivatives of this compound have been synthesized for their potential anticonvulsant properties. These compounds are being explored for their efficacy in treating seizures, demonstrating the versatility of this compound in medicinal chemistry (Unverferth et al., 1998).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXFQFBSRDYONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183524-10-8 | |
| Record name | 3-(3-Bromophenyl)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
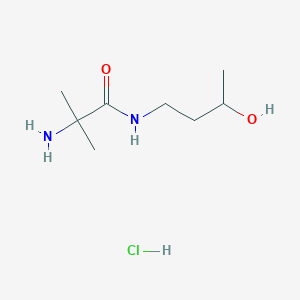
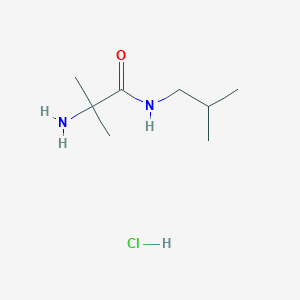
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)

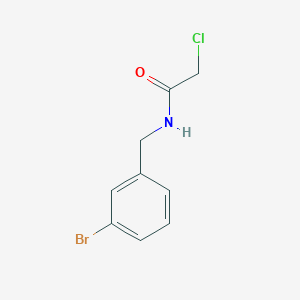


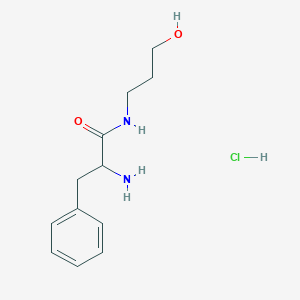


![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)


